5,7-diethyl-[1,6]naphthyridin-2(1H)-one
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Overview
Description
5,7-diethyl-[1,6]naphthyridin-2(1H)-one: is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-diethyl-[1,6]naphthyridin-2(1H)-one typically involves multi-step organic reactions. Common starting materials might include substituted pyridines or quinolines. The synthetic route may involve:
Cyclization reactions: To form the naphthyridine ring.
Alkylation reactions: To introduce the ethyl groups at the 5 and 7 positions.
Oxidation or reduction reactions: To achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing for yield, purity, and cost-effectiveness. This might involve:
Batch or continuous flow reactors: For efficient large-scale synthesis.
Catalysts and solvents: To enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
5,7-diethyl-[1,6]naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a naphthyridine derivative with additional oxygen-containing functional groups.
Scientific Research Applications
5,7-diethyl-[1,6]naphthyridin-2(1H)-one may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its heterocyclic structure.
Biological Studies: Investigating its biological activity and potential therapeutic effects.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 5,7-diethyl-[1,6]naphthyridin-2(1H)-one would depend on its specific interactions with biological targets. This might involve:
Binding to enzymes or receptors: Affecting their activity.
Modulating signaling pathways: Influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: The parent compound without the ethyl substitutions.
5,7-Dimethyl-1,6-naphthyridin-2(1H)-one: A similar compound with methyl groups instead of ethyl groups.
Uniqueness
5,7-diethyl-[1,6]naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other naphthyridine derivatives.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5,7-diethyl-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-3-8-7-11-9(10(4-2)13-8)5-6-12(15)14-11/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
LNWVGIGQYGAHEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=CC(=O)N2)C(=N1)CC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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